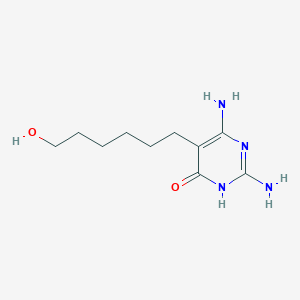
4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound is characterized by a hydroxymethyl group attached to the pyrazolone ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then subjected to hydroxymethylation using formaldehyde under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, pH, and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one.
Reduction: Formation of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-ol.
Substitution: Formation of various substituted pyrazolones depending on the reagent used.
科学研究应用
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the hydroxymethyl group, which can affect its reactivity and biological activity.
4-(Hydroxymethyl)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with different substitution patterns.
Uniqueness
4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
113657-16-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-2-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-6-12(11-10(8)14)9-4-2-1-3-5-9/h1-6,13H,7H2,(H,11,14) |
InChI 键 |
DNJFLRMKWKZCCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


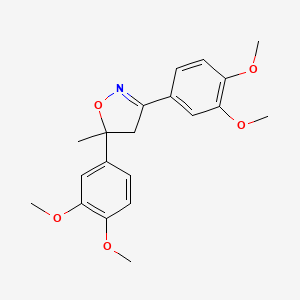
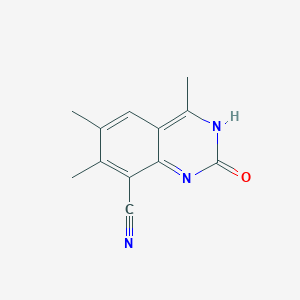
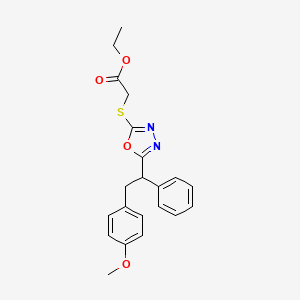
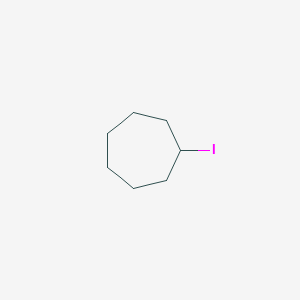
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
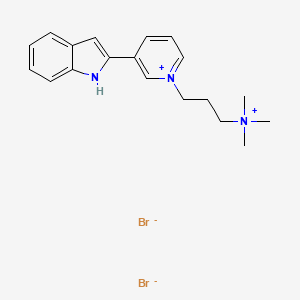
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
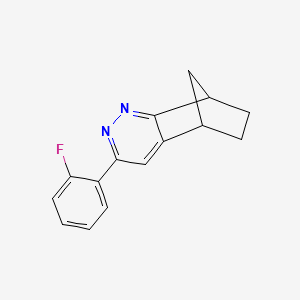

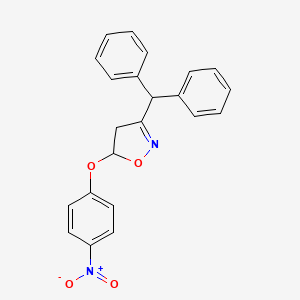
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
